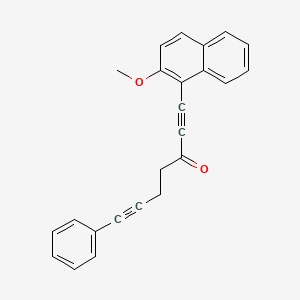
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is an organic compound characterized by its unique structure, which includes a methoxynaphthalene moiety and a phenylhepta-diynone chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one typically involves multi-step organic reactions. One common method includes the coupling of 2-methoxynaphthalene with a phenylhepta-diynone precursor under specific conditions. The reaction often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the use of palladium(II) chloride (PdCl2) and copper(I) iodide (CuI) as catalysts in the presence of a base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to around 100°C and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
化学反応の分析
Types of Reactions: 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce triple bonds to double or single bonds.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br2 in acetic acid at room temperature.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxynaphthalene moiety can engage in π-π stacking interactions, while the phenylhepta-diynone chain can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s overall bioactivity .
類似化合物との比較
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares a similar naphthalene structure but differs in the positioning and type of substituents.
5-amino-N’-(2-methoxynaphthalen-1-yl)methylene)isoxazole-4-carbohydrazide: Contains a methoxynaphthalene moiety but has different functional groups and a distinct core structure.
Uniqueness: 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is unique due to its combination of a methoxynaphthalene ring and a phenylhepta-diynone chain, which imparts distinct chemical and physical properties
特性
CAS番号 |
917894-69-0 |
|---|---|
分子式 |
C24H18O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
1-(2-methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one |
InChI |
InChI=1S/C24H18O2/c1-26-24-18-15-20-12-6-8-14-22(20)23(24)17-16-21(25)13-7-5-11-19-9-3-2-4-10-19/h2-4,6,8-10,12,14-15,18H,7,13H2,1H3 |
InChIキー |
QKRXPTAGOMCWGL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C#CC(=O)CCC#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


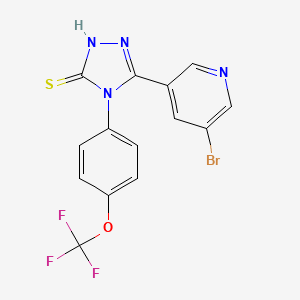
![N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide](/img/structure/B12618518.png)
![6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12618526.png)
![2-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12618533.png)
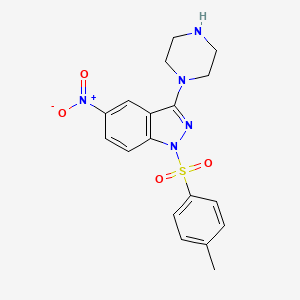


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B12618567.png)
![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)
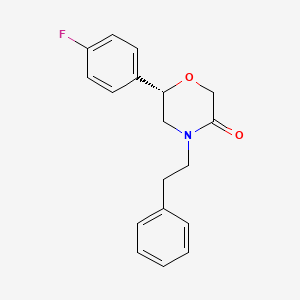
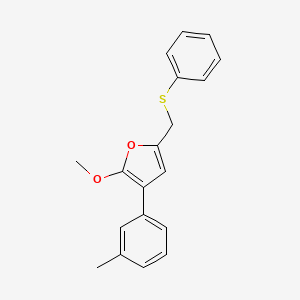
![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)

![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)
